molecular formula C21H13BrF3N3 B2990234 6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine CAS No. 402951-19-3

6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine

Katalognummer: B2990234
CAS-Nummer: 402951-19-3
Molekulargewicht: 444.255
InChI-Schlüssel: HZESDIPEQWGTEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine is a quinazoline derivative characterized by a bromine substituent at position 6, a phenyl group at position 4, and a 2-(trifluoromethyl)phenylamine moiety at position 2. The bromine atom enhances electrophilicity, facilitating cross-coupling reactions for further functionalization, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, improving bioavailability .

Eigenschaften

IUPAC Name

6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrF3N3/c22-14-10-11-17-15(12-14)19(13-6-2-1-3-7-13)28-20(26-17)27-18-9-5-4-8-16(18)21(23,24)25/h1-12H,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZESDIPEQWGTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-Bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This quinazoline derivative exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a bromine atom and a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and improved interaction with biological targets.

Property Value
IUPAC Name 6-Bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine
Molecular Formula C19H15BrF3N3
Molecular Weight 404.25 g/mol
Solubility Soluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The bromine and trifluoromethyl groups enhance its binding affinity, potentially leading to inhibition of target enzymes associated with disease processes.

Anticancer Activity

Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Cell Line Studies : In vitro assays demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 5 to 15 µM depending on the specific structure and substituents present.
  • Mechanistic Insights : The compound was found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis as evidenced by flow cytometry analysis.

Antimicrobial Activity

Research has also explored the antimicrobial properties of quinazoline derivatives. The compound has shown promising activity against various bacterial strains, including Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against M. tuberculosis were reported at approximately 0.5 µg/mL, indicating strong antibacterial activity.
  • Synergistic Effects : When combined with other antibiotics, such as rifampicin, the compound exhibited synergistic effects, enhancing overall antimicrobial efficacy.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various quinazoline derivatives, including our compound. The study reported that modifications at the 4-position significantly enhanced cytotoxicity against several cancer cell lines. The lead compound demonstrated a remarkable ability to inhibit tumor growth in xenograft models.

Case Study 2: Antimicrobial Activity

In another study focusing on tuberculosis treatment, researchers assessed the efficacy of quinazoline derivatives against drug-resistant strains of M. tuberculosis. The findings indicated that structural modifications led to improved potency and reduced cytotoxicity towards human cells.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Position : The 6-bromo group is conserved across analogs, enabling further functionalization (e.g., Suzuki coupling in ).
  • Trifluoromethyl vs. Other Groups : The 2-(trifluoromethyl)phenyl group in the target compound contrasts with electron-rich substituents (e.g., thiophene in or pyrazole in ), which may alter π-π stacking interactions in biological targets.
  • Synthesis Efficiency : Microwave-assisted methods (e.g., ) achieve near-quantitative yields (>95%), while conventional reflux (e.g., ) or Buchwald-Hartwig amination () yields 70–80%.

Physicochemical and Spectroscopic Properties

Table 2: Analytical Data Comparison

Compound Name HRMS (ESI) [M+H]+ Purity (LCMS) NMR Features (¹H/¹³C) Reference
6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine 362.0957 >95% Distinct aromatic protons at δ 7.73–8.99
N-Benzyl-6-bromo-4-methylquinazolin-2-amine (3ca) Matched calc. N/A Methyl resonance at δ 2.5 (¹H)
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine N/A N/A Triazole protons at δ 8.51 (¹H)

Key Observations :

  • Purity : Microwave-synthesized compounds (e.g., ) exhibit >95% purity, underscoring method reliability.
  • NMR Signatures : Aromatic protons in trifluoromethyl-substituted analogs (e.g., target compound) are expected downfield (δ >7.5) due to electron-withdrawing effects, aligning with trends in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.